benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring . This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or palladium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the chromenone moiety.
Chromenone: Lacks the benzothiazole ring but shares the chromenone structure.
Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom.
Uniqueness
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its combined structural features of benzothiazole and chromenone, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO5S/c27-23(30-14-16-6-2-1-3-7-16)15-29-18-11-10-17-12-19(25(28)31-21(17)13-18)24-26-20-8-4-5-9-22(20)32-24/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQTYOZOJMDQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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